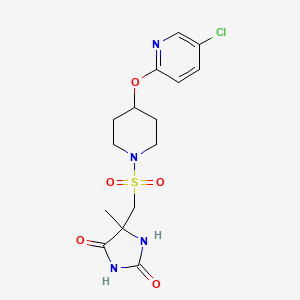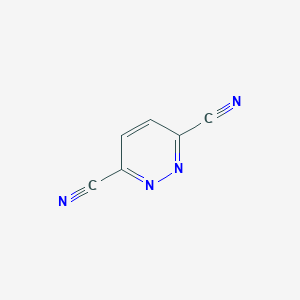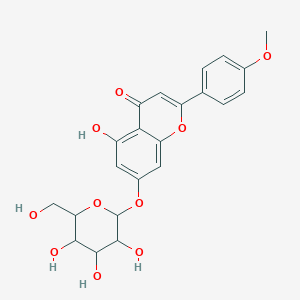![molecular formula C28H34O9 B12105835 (10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)
(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Ce composé est un produit naturel complexe présentant une structure unique. Il appartient à la classe des flavonoïdes et se caractérise par son système de cycles fusionnés complexe.
- Le nom IUPAC du composé est assez long : (10-hydroxy-3,4,5,19-tétraméthoxy-9,10-diméthyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-méthylbut-2-énoate .
- Sa formule moléculaire est C26H30O10, et il a un poids moléculaire d'environ 514,52 g/mol .
Méthodes De Préparation
- Malheureusement, les voies de synthèse spécifiques pour ce composé ne sont pas facilement disponibles dans la littérature. Il est probable qu'il soit isolé à partir de sources naturelles ou synthétisé par des procédés multi-étapes complexes.
- Les méthodes de production industrielle ne sont pas bien documentées, mais les chercheurs peuvent explorer des stratégies de biosynthèse ou de synthèse chimique.
Analyse Des Réactions Chimiques
- Le composé subit probablement diverses réactions en raison de ses groupes fonctionnels (hydroxyle, méthoxy et doubles liaisons). Ces réactions pourraient inclure l'oxydation, la réduction et la substitution.
- Les réactifs et les conditions habituelles dépendraient de la réaction spécifique. Par exemple, l'oxydation pourrait impliquer des peracides, tandis que la réduction pourrait utiliser des hydrures métalliques.
- Les principaux produits formés varieraient en fonction du type de réaction et des conditions.
Applications de la recherche scientifique
- La recherche sur ce composé est limitée, mais ses applications potentielles s'étendent à plusieurs domaines :
Chimie : Il sert de cible de synthèse fascinante en raison de sa structure complexe.
Biologie : L'investigation de son activité biologique, telle que les propriétés antioxydantes ou l'inhibition enzymatique, pourrait être précieuse.
Médecine : Bien qu'il ne soit pas bien étudié, il pourrait avoir un potentiel thérapeutique.
Industrie : Sa structure unique pourrait inspirer le développement de nouveaux matériaux ou de produits pharmaceutiques.
Mécanisme d'action
- Malheureusement, les informations détaillées sur son mécanisme d'action sont rares. Les chercheurs devraient explorer ses interactions avec les cibles cellulaires et les voies.
Applications De Recherche Scientifique
- Research on this compound is limited, but its potential applications span several fields:
Chemistry: It serves as a fascinating synthetic target due to its complex structure.
Biology: Investigating its biological activity, such as antioxidant properties or enzyme inhibition, could be valuable.
Medicine: Although not well-studied, it might have therapeutic potential.
Industry: Its unique structure could inspire the development of new materials or pharmaceuticals.
Mécanisme D'action
- Unfortunately, detailed information about its mechanism of action is scarce. Researchers would need to explore its interactions with cellular targets and pathways.
Comparaison Avec Des Composés Similaires
- Bien que je n'ai pas trouvé d'analogues directs, le système de cycles fusionnés complexe de ce composé le distingue. Son caractère unique réside dans la combinaison des fonctionnalités hydroxyle, méthoxy et double liaison.
Propriétés
Formule moléculaire |
C28H34O9 |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-19-23(36-13-35-19)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-18(31-5)22(32-6)24(20)33-7/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+ |
Clé InChI |
ZIBVHHLTJKYXEB-NTEUORMPSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)OC1C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC(C1(C)O)C)OC)OC)OC)OC)OCO3 |
SMILES canonique |
CC=C(C)C(=O)OC1C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC(C1(C)O)C)OC)OC)OC)OC)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12105757.png)








![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)




